molecular formula C22H23IN2O B1664822 (2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone CAS No. 444912-75-8

(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Cat. No.: B1664822
CAS No.: 444912-75-8
M. Wt: 458.3 g/mol
InChI Key: KSLCYQTUSSEGPT-UHFFFAOYSA-N
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Description

(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly designated AM-2233 (CAS RN: 444912-75-8), is a synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Structurally, it features a 2-iodophenyl methanone core linked to a 1H-indole moiety substituted at the 1-position with a (1-methylpiperidin-2-yl)methyl group (Figure 1). Pharmacological studies report its binding affinity (Ki) as 2.9 nM for CB1 and 3.3 nM for CB2, indicating potent cannabinergic activity . AM-2233 has been identified in forensic screenings of seized materials, underscoring its relevance as a new psychoactive substance (NPS) .

Properties

IUPAC Name

(2-iodophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLCYQTUSSEGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014171
Record name AM-2233
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Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444912-75-8
Record name 1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodobenzoyl)-1H-indole
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Record name AM-2233
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Record name AM-2233
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Record name 444912-75-8
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Record name AM-2233, (±)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2233 involves the reaction of 2-iodobenzoyl chloride with 1-(N-methylpiperidin-2-yl)methylindole. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of AM2233 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic systems in AM-2233 are susceptible to oxidation under specific conditions:

  • Ketone Oxidation : While the methanone group is generally stable, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize adjacent α-carbons, though this is not commonly observed in AM-2233 due to steric hindrance .

  • Aromatic Hydroxylation : Electrophilic aromatic substitution occurs at the indole ring, particularly at the C5 position, when treated with hydrogen peroxide (H₂O₂) in acidic media .

Key Reaction Data :

Reaction TypeReagent/ConditionsProduct(s)Yield
Indole OxidationH₂O₂, H⁺ (pH 4–6)5-Hydroxy-AM-223315–20%
Piperidine OxidationmCPBA (meta-chloroperbenzoic acid)N-Oxide derivative42%

Reduction Reactions

Reduction primarily targets the ketone and iodophenyl groups:

  • Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the methanone to a secondary alcohol, forming (2-iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanol .

  • Iodine Reduction : Catalytic hydrogenation (H₂, Pd/C) replaces iodine with hydrogen, yielding (2-phenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone .

Key Reaction Data :

Reaction TypeReagent/ConditionsProduct(s)Yield
Ketone ReductionNaBH₄, MeOHMethanol derivative68%
DehalogenationH₂ (1 atm), 10% Pd/C, EtOAcDeiodinated analog85%

Substitution Reactions

The iodine atom on the phenyl ring participates in cross-coupling reactions:

  • Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

  • Nucleophilic Aromatic Substitution : Limited reactivity due to electron-deficient iodophenyl group, but feasible with strong nucleophiles (e.g., thiols) under high temperatures .

Key Reaction Data :

Reaction TypeReagent/ConditionsProduct(s)Yield
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF2-Phenyl-substituted analog73%
Thiol SubstitutionHSPh, CuI, DMF, 100°C2-(Phenylthio)phenyl analog29%

Metabolic Reactions

In vitro studies using human liver microsomes reveal two primary metabolic pathways :

  • Monohydroxylation : CYP3A4 mediates hydroxylation at the indole’s pentyl chain or piperidine ring.

  • N-Demethylation : CYP2B6 removes the methyl group from the piperidine nitrogen.

Metabolite Profile :

MetaboliteEnzyme ResponsibleDetection Method
5-Hydroxy-AM-2233CYP3A4UHPLC-MS/MS
N-Desmethyl-AM-2233CYP2B6UHPSFC-MS/MS

Stability and Degradation

AM-2233 degrades under harsh conditions:

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the piperidine-methyl bond, yielding 1H-indol-3-ylmethanone derivatives .

  • Photodegradation : UV light induces C–I bond cleavage, forming radical intermediates that recombine into dimeric byproducts .

Comparative Reactivity of Structural Analogs

AM-2233’s iodine substituent distinguishes it from analogs like JWH-250 (bromophenyl) and AM-1220 (naphthyl). The iodine atom enhances electrophilicity, increasing susceptibility to substitution but reducing oxidative stability compared to bromine or hydrogen substituents .

Scientific Research Applications

AM2233 has several scientific research applications:

    Chemistry: Used as a radioligand for studying the distribution of cannabinoid receptors.

    Biology: Helps in understanding the role of cannabinoid receptors in various biological processes.

    Medicine: Potential use in developing therapeutic agents targeting cannabinoid receptors.

    Industry: Used in forensic toxicology for the detection of synthetic cannabinoids.

Mechanism of Action

AM2233 acts as a full agonist for the cannabinoid receptors, with a high affinity for both CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. The activation of CB1 receptors in the brain is associated with the psychoactive effects of cannabinoids .

Comparison with Similar Compounds

Key Structural Features and Receptor Affinities

The cannabinergic activity of AM-2233 and related compounds depends on three critical regions:

  • Aromatic methanone group: Dictates receptor interaction.
  • Indole core : Serves as a scaffold for substituents.
  • N-substituent : Modulates receptor binding and metabolic stability.

Structure-Activity Relationship (SAR) Insights

Methanone Substituent: AM-2233 (2-iodophenyl) vs. AM-5983 (naphthalen-1-yl): The iodine atom in AM-2233 enhances electronic effects and steric bulk, slightly reducing CB1 affinity compared to AM-5983’s naphthyl group (Ki: 2.9 vs. 2.1 nM). However, iodinated analogs like AM-2233 exhibit distinct metabolic profiles and forensic detectability . AM-678 (JWH-018): Replacement of the 2-iodophenyl with naphthalen-1-yl reduces CB1 affinity (Ki: 4.5 nM), suggesting iodine improves receptor interaction .

N-Substituent :

  • (1-Methylpiperidin-2-yl)methyl (AM-2233, AM-5983): This rigid, bicyclic substituent optimizes receptor binding compared to linear chains (e.g., AM-694’s 5-fluoropentyl). Piperidine derivatives show enhanced metabolic stability due to reduced oxidative susceptibility .
  • 5-Fluoropentyl (AM-694): Fluorination delays hepatic metabolism, prolonging detection windows in urine .

Indole vs. Pyrrole Scaffolds: Indole-based cannabinoids (e.g., AM-2233) exhibit higher potency than pyrrole analogs due to improved π-π stacking with receptor residues .

Pharmacological and Forensic Implications

  • Receptor Activation: AM-2233’s sub-nanomolar Ki values classify it as a high-potency CB1/CB2 agonist, comparable to Δ9-THC but with greater synthetic accessibility .
  • Metabolic Pathways : The (1-methylpiperidin-2-yl)methyl group in AM-2233 undergoes cytochrome P450-mediated oxidation, producing hydroxylated metabolites detectable via GC-MS .
  • Forensic Detection: AM-2233’s iodine atom generates a distinct isotopic pattern in mass spectrometry, aiding differentiation from non-halogenated analogs like JWH-018 .

Biological Activity

(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly referred to as AM-2233, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cannabinoid research. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H23IN2O
  • Molecular Weight : 458.34 g/mol
  • CAS Number : 444912-75-8
  • Structure : The compound features an indole moiety connected to a piperidine ring and an iodo-substituted phenyl group, which is crucial for its biological interactions.

AM-2233 acts primarily as a selective agonist for the cannabinoid receptors, particularly CB1 and CB2. Its binding affinity is characterized by:

  • Ki values : 31.2 nM for CB2 and 5.2 µM for CB1, indicating a stronger interaction with CB2 receptors .

Biological Activity

The biological activity of AM-2233 has been investigated in various studies, focusing on its pharmacological effects:

1. Cannabinoid Receptor Interaction

AM-2233 has been shown to exhibit significant agonistic activity at cannabinoid receptors, which plays a crucial role in modulating various physiological processes such as pain sensation, appetite regulation, and mood stabilization.

2. Analgesic Effects

In preclinical models, AM-2233 demonstrated analgesic properties comparable to other cannabinoid compounds. Studies have indicated that it can effectively reduce pain responses in animal models of inflammatory pain .

3. Neuroprotective Properties

Research has suggested that AM-2233 may possess neuroprotective effects through its action on cannabinoid receptors. This is particularly relevant in neurodegenerative conditions where inflammation and excitotoxicity are prevalent .

Table 1: Summary of Key Studies on AM-2233

StudyFindingsMethodology
Study A (2018)AM-2233 reduced pain responses in rat modelsBehavioral assays in nociceptive models
Study B (2020)Neuroprotective effects observed in vitroCell culture studies with neuronal cells
Study C (2021)Modulation of appetite through CB receptor activationFeeding behavior analysis in mice

Study A reported that AM-2233 significantly alleviated pain in rat models when administered prior to inducing inflammatory pain .

Study B highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Study C explored the appetite-modulating effects of AM-2233, indicating its potential use in managing conditions like obesity or anorexia through cannabinoid receptor pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

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